Eleutheroside E

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Eleuteroside E se puede sintetizar mediante la glicosilación de la syringaresinol. El proceso involucra el uso de donantes y aceptores de glicósidos bajo condiciones de reacción específicas. La reacción de glicosilación típicamente requiere la presencia de un catalizador, como un ácido de Lewis, para facilitar la formación del enlace glucosídico .

Métodos de producción industrial: La producción industrial de Eleuteroside E implica principalmente la extracción de las raíces y tallos de Eleutherococcus senticosus. El proceso de extracción incluye técnicas de resina de adsorción macroporosa y extracción en fase sólida, seguido de purificación utilizando cromatografía líquida de alta resolución (HPLC) . El producto final se obtiene con alta pureza, lo que lo hace adecuado para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones: Eleuteroside E experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Eleuteroside E puede experimentar reacciones de sustitución nucleófila, donde un nucleófilo reemplaza un grupo saliente en la molécula.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Nucleófilos como iones hidróxido o aminas, a temperaturas suaves a moderadas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de Eleuteroside E puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

4. Aplicaciones en investigación científica

Eleuteroside E tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Aplicaciones Científicas De Investigación

Clinical Applications

Eleutheroside E has been studied for various health conditions:

Osteoporosis

EE has demonstrated potential in treating osteoporosis through its ability to enhance bone density and regulate inflammatory responses. A study using an ovariectomy model showed that EE treatment resulted in increased bone volume and decreased markers of bone resorption .

Parkinson's Disease

In models of Parkinson's disease, EE has shown promise in improving neuronal survival and function. The compound increased cell viability and decreased apoptosis rates in MPTP-induced cell models, suggesting a protective effect against neurodegeneration .

Cognitive Impairments

EE supplementation has been associated with improvements in cognitive function, particularly in models of radiation-induced cognitive decline. It protects hippocampal neurons and enhances spatial memory by modulating gut microbiota .

Diabetes Management

EE has also been investigated for its role in managing diabetes. Studies indicate that it enhances insulin sensitivity and glucose uptake in muscle cells, potentially ameliorating insulin resistance in diabetic models .

Case Studies and Research Findings

The following table summarizes key research findings regarding the applications of this compound:

Mecanismo De Acción

Eleuteroside E ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

Eleuteroside E se compara a menudo con otros glucósidos lignanos, como:

Eleuteroside B: Otro compuesto bioactivo importante en Eleutherococcus senticosus, conocido por sus efectos adaptógenos y antifatiga.

Acanthoside D: Idéntico a Eleuteroside E, aislado del acanthopanax de floración agrupada.

Singularidad: Eleuteroside E destaca por sus diversas propiedades farmacológicas y su capacidad para modular múltiples vías biológicas. Su combinación única de efectos antiinflamatorios, antitumorales y neuroprotectores lo convierte en un compuesto valioso para diversas aplicaciones terapéuticas.

Actividad Biológica

Eleutheroside E (EE), a prominent bioactive compound derived from Eleutherococcus senticosus (commonly known as Siberian ginseng), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of EE, drawing on various studies and research findings.

1. Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including:

- Anti-diabetic Effects : EE has been shown to enhance insulin sensitivity and glucose uptake in muscle cells. In studies involving insulin-resistant adipocytes, EE treatment led to increased glucose uptake, suggesting its potential role in managing diabetes . Additionally, dietary supplementation with EE in diabetic db/db mice resulted in improved glycemic control and reduced triglyceride levels .

- Neuroprotective Effects : Research indicates that EE can protect against cognitive decline and memory impairments induced by radiation exposure. A study demonstrated that four weeks of EE supplementation improved cognitive function and remodeled gut microbiota in irradiated mice, highlighting its potential neuroprotective properties .

- Anti-inflammatory Effects : EE has demonstrated significant anti-inflammatory activity by suppressing the expression of inflammatory proteins. This effect is particularly relevant in conditions such as myocardial infarction, where EE may exert protective effects on heart tissue .

- Antioxidant Activity : The compound has been noted for its antioxidant properties, which contribute to its overall therapeutic potential. Studies have indicated that EE can reduce oxidative stress markers, thereby protecting cells from damage .

The biological effects of this compound are mediated through several molecular pathways:

- Insulin Signaling Pathway : EE enhances insulin-stimulated glucose uptake by activating key signaling molecules involved in glucose metabolism. In vitro studies have shown that EE amplifies insulin's effect on glucose uptake in myotubes .

- Gut-Brain Axis Modulation : The neuroprotective effects of EE are linked to its ability to modulate gut microbiota composition. By reshaping the intestinal microbiome, EE influences neurotransmitter production and signaling pathways associated with cognitive function .

- Cytochrome P450 Interaction : Research indicates that EE may interact with cytochrome P450 enzymes, potentially affecting drug metabolism. Studies have shown mixed-type inhibition of CYP2C9 and CYP2E1 by EE, which could have implications for drug-drug interactions .

Table 1: Summary of Key Studies on this compound

4. Clinical Implications

The diverse pharmacological activities of this compound suggest several potential clinical applications:

- Diabetes Management : Given its ability to enhance insulin sensitivity and glucose uptake, EE could be developed as a complementary treatment for type 2 diabetes.

- Cognitive Health : The neuroprotective effects observed in animal models indicate that EE may hold promise for preventing cognitive decline related to aging or radiation exposure.

- Inflammatory Conditions : The anti-inflammatory properties of EE may provide therapeutic avenues for managing chronic inflammatory diseases.

Propiedades

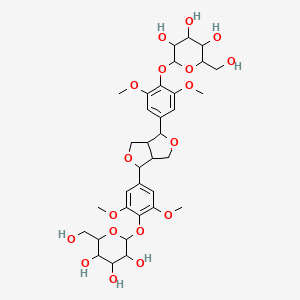

IUPAC Name |

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Record name | Eleutheroside D | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113328 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96038-87-8, 573-44-4 | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Liriodendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.